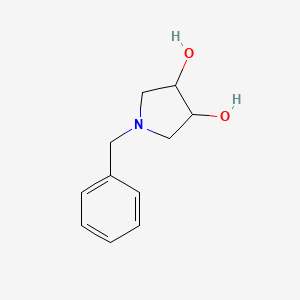

1-Benzylpyrrolidine-3,4-diol

Beschreibung

1-Benzylpyrrolidine-3,4-diol (CAS: 90365-74-5) is a chiral pyrrolidine derivative with the molecular formula C₁₁H₁₅NO₂ and an average molecular mass of 193.246 g/mol . It features two defined stereocenters at the 3S and 4S positions, making it a (3S,4S)-configured diol. This compound is synthesized via a multi-step route starting from L-tartaric acid, which undergoes condensation with benzylamine followed by reduction using NaBH₄–BF₃·Et₂O . Its stereochemical purity and hydroxyl group positioning make it a valuable intermediate in asymmetric synthesis and pharmaceutical research, particularly in the development of receptor-targeted molecules .

Key identifiers include:

Eigenschaften

CAS-Nummer |

260389-82-0 |

|---|---|

Molekularformel |

C11H15NO2 |

Molekulargewicht |

193.24 g/mol |

IUPAC-Name |

1-benzylpyrrolidine-3,4-diol |

InChI |

InChI=1S/C11H15NO2/c13-10-7-12(8-11(10)14)6-9-4-2-1-3-5-9/h1-5,10-11,13-14H,6-8H2 |

InChI-Schlüssel |

QJRIUWQPJVPYSO-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(C(CN1CC2=CC=CC=C2)O)O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of 1-benzylpyrrolidine-3,4-diol are best contextualized by comparing it to analogs in the pyrrolidine, piperidine, and benzyl-substituted polyol families. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Key Insights :

Stereochemical Impact :

- The (3S,4S) and (3R,4R) enantiomers exhibit divergent biological activities. For example, the (3S,4S) form is preferred in synthesizing N-((3R,4R)-4-fluoro-pyrrolidin-3-yl)acrylamide , a covalent EGFR inhibitor , whereas the (3R,4R) isomer shows reduced efficacy in analogous reactions .

Ring Size and Substitution: Replacing the pyrrolidine core with a piperidine ring (e.g., 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol) increases lipophilicity (logP ~1.2 vs. 0.8 for pyrrolidine analogs), enhancing blood-brain barrier penetration . Hydroxymethyl or methanol substitutions (e.g., (1-Benzylpyrrolidin-3-yl)methanol) reduce hydrogen-bonding capacity, altering solubility and receptor-binding profiles .

Protective Group Strategies :

- tert-Butyl-protected derivatives (e.g., (3S,4S)-1-Benzyl-3,4-di-tert-butoxypyrrolidine) are synthetically advantageous due to improved stability under acidic conditions, though deprotection steps add complexity .

Pharmacological Relevance :

- Benzylpyrrolidine diols serve as precursors for dual orexin receptor antagonists (e.g., 1-Acyl-2-Benzylpyrrolidines), where the diol moiety enhances binding to orexin receptors via hydrogen-bond interactions .

Research Findings and Data

- Synthetic Efficiency : The (3S,4S) isomer is synthesized in 97% purity from L-tartaric acid, whereas enantiomeric resolution of racemic mixtures requires chiral chromatography, reducing yield .

- Thermodynamic Stability : X-ray crystallography confirms that the (3S,4S) configuration adopts a twisted envelope conformation , stabilizing intramolecular hydrogen bonds (O···O distance: 2.68 Å) .

- Biological Activity : In orexin receptor antagonists, This compound derivatives exhibit IC₅₀ values <100 nM, outperforming piperidine analogs (IC₅₀ ~250 nM) due to optimal stereoelectronic alignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.